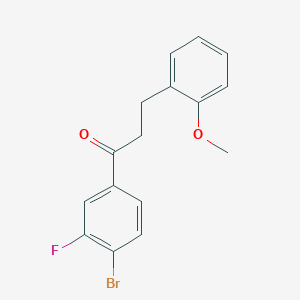

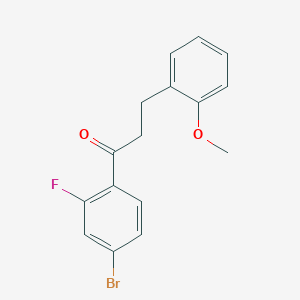

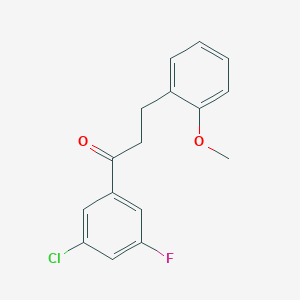

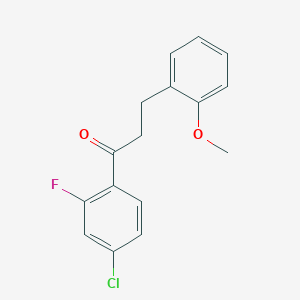

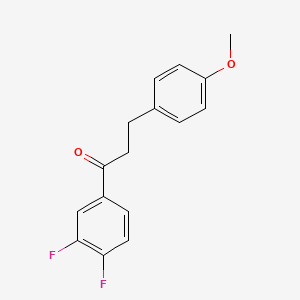

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a specific trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Another study reported the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives from a mixture of trifluoro-1-(4-methylphenyl)butane-1,3-dione, aldehyde, N-methylthiourea, and hydrochloric acid . Additionally, the reaction of phenol with hexafluoroacetone was used to synthesize 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, employing mesitylene as a solvent and methanesulfonic acid as a catalyst . The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation protection of ferulic acid, followed by reaction with piperazine and deacetylation . Furthermore, a series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones were synthesized from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea . Lastly, the synthesis and intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone led to the formation of 3-fluoro-4-hydroxycoumarin .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. For the novel fluorinated aromatic diamine monomer, the structure was confirmed by spectral data . In the case of the hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives, identification was established through elemental analysis, IR, 1H-NMR, and mass spectral data . The crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray structure analysis, revealing strong intermolecular hydrogen bonds . The chemical structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H-NMR, and MS . The structure of 3-fluoro-4-hydroxycoumarin was established by spectral means and chemical reactions .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions employed in the synthesis of fluorinated compounds. The coupling and reduction reactions were used to synthesize the fluorinated aromatic diamine monomer . A cyclocondensation reaction was utilized to create the hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives . The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved a reaction between phenol and hexafluoroacetone . Acetylation, reaction with piperazine, and deacetylation were the steps for synthesizing the piperazin-1-yl-propenone hydrochloride . The reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea was reported for the synthesis of pyrimidinones . Acidic hydrolysis followed by treatment with aqueous potassium hydroxide or methanolic sodium methoxide was used for the cyclization to form 3-fluoro-4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were explored in these studies. The fluorinated polyimides derived from the aromatic diamine monomer exhibited good solubility in polar organic solvents and showed excellent thermal stability and mechanical properties . The antimicrobial activity of the hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives was evaluated, with some compounds showing interesting activity . The title compound in study was predicted to have applications in fluoro-containing materials due to its electronic structure. The yield of the synthesized 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was over 56.9% . The cyclisation mechanism of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin was discussed, indicating potential applications in chemical synthesis .

Aplicaciones Científicas De Investigación

1. Fluorescent pH Probes

The compound 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone has been explored in the development of fluorescent pH probes. These probes are sensitive to pH changes and show significant fluorescent enhancement in acidic solutions, which can be utilized in various scientific applications (Baruah et al., 2005).

2. Optical Properties in Polymer Science

The molecule plays a role in tuning optical properties and enhancing solid-state emission of polymers. Specifically, it has been used in the postfunctionalization of polythiophenes, affecting their fluorescence yield and steric interactions (Li, Vamvounis, & Holdcroft, 2002).

3. Synthesis and Reactions in Organic Chemistry

It is involved in the synthesis and reaction studies of various organic compounds. For example, its derivatives have been used to investigate reactions with aniline and other compounds, contributing to the understanding of organic reaction mechanisms (Pimenova et al., 2003).

4. Sensing Applications

This compound has been utilized in the synthesis of benzoxazole and benzothiazole analogues for sensing applications, particularly for detecting magnesium and zinc cations. Its high sensitivity and selectivity in metal cation detection make it valuable in this field (Tanaka et al., 2001).

5. Molecular Docking Analysis

Recent research has focused on the molecular docking analysis of its derivatives, particularly in the context of protease kinase inhibition, highlighting its potential in the development of therapeutic agents (H. et al., 2021).

6. Spectrophotometric Determination

It has been used in spectrophotometric methods for the determination of trace amounts of metals like nickel in various materials. This application is crucial in analytical chemistry for accurate and sensitive metal detection (Izquierdo & Carrasco, 1984).

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAEANEJSVFOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644297 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898776-40-4 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.